molecular formula C10H6BrN3 B13676122 8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline

8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline

Cat. No.: B13676122
M. Wt: 248.08 g/mol
InChI Key: QUHSKDBZTIWJIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-bromoisoquinoline with triazole derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoloisoquinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Mechanism of Action

The mechanism by which 8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline exerts its effects involves the induction of oxidative stress and DNA damage, leading to apoptosis in cancer cells. The compound upregulates pro-apoptotic genes such as p53 and Bax, which play crucial roles in the apoptotic pathway . Additionally, it can interact with specific molecular targets, including enzymes and receptors, to modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline is unique due to the presence of the bromine atom, which can significantly alter its reactivity and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step processes that include bromination and cyclization reactions. For instance, the compound can be synthesized by brominating 8-hydroxyquinoline and subsequently treating it with various reagents to form the triazole moiety. The methods employed often yield high purity and good yields, making the compound accessible for biological evaluations .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have indicated that these compounds demonstrate significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example:

CompoundInhibition Zone (mm)Bacterial Strain
8-Bromo derivative22 mmStaphylococcus aureus
8-Bromo derivative25 mmKlebsiella pneumoniae

These results suggest that the presence of the triazole ring enhances the antibacterial activity compared to other related compounds .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Various derivatives have shown promising results against several cancer cell lines:

CompoundCell LineIC50 (µM)
Derivative AMCF-76.55
Derivative BHCT-1164.64
Derivative CHepG-23.44

These compounds induce apoptosis and cell cycle arrest at the G2/M phase by modulating key apoptotic markers such as Bax and Bcl-2 . The mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell division .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Breast Cancer : A study demonstrated that specific derivatives significantly suppressed cell growth in breast cancer models through apoptosis induction and cell cycle arrest .
  • Antimicrobial Evaluation : Another investigation assessed various derivatives against a panel of bacterial strains, revealing that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics .

Properties

Molecular Formula

C10H6BrN3

Molecular Weight

248.08 g/mol

IUPAC Name

8-bromo-[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C10H6BrN3/c11-8-1-2-9-7(5-8)3-4-14-6-12-13-10(9)14/h1-6H

InChI Key

QUHSKDBZTIWJIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN3C2=NN=C3)C=C1Br

Origin of Product

United States

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